N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide is a chemical compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
The synthesis of N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide involves several steps. One common method includes the reaction of 3-(2-bromophenyl)propylamine with cyanamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis for the preparation of other guanidine derivatives and related compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential use as a pharmaceutical intermediate in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide can be compared with other similar guanidine derivatives, such as:
N’'-[3-(2-chlorophenyl)propyl]guanidine hydrochloride: This compound has a similar structure but contains a chlorine atom instead of a bromine atom. It exhibits different chemical reactivity and biological activity.
N’'-[3-(2-fluorophenyl)propyl]guanidine hydrobromide: This derivative contains a fluorine atom and has distinct properties compared to the bromine-containing compound.
N’'-[3-(2-iodophenyl)propyl]guanidine hydrochloride: This compound contains an iodine atom and shows unique chemical and biological characteristics.
Properties
IUPAC Name |
2-[3-(2-bromophenyl)propyl]guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.HI/c11-9-6-2-1-4-8(9)5-3-7-14-10(12)13;/h1-2,4,6H,3,5,7H2,(H4,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVAPJHHABXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN=C(N)N)Br.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.